3-Methylstyrene

Catalog No.
S572528
CAS No.
100-80-1
M.F
CH3C6H4CH=CH2
C9H10
C9H10
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylstyrene

CAS Number

100-80-1

Product Name

3-Methylstyrene

IUPAC Name

1-ethenyl-3-methylbenzene

Molecular Formula

CH3C6H4CH=CH2
C9H10
C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3

InChI Key

JZHGRUMIRATHIU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C=C

solubility

7.53e-04 M
In water, 89.0 mg/L at 25 °C
Insoluble in water
Soluble in ethanol, ether, benzene

Synonyms

1-ethenyl-3-methylbenzene, 3-ethenylmethylbenzene, 3-vinyltoluene

Canonical SMILES

CC1=CC(=CC=C1)C=C

The exact mass of the compound 3-Methylstyrene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.53e-04 min water, 89.0 mg/l at 25 °cinsoluble in watersoluble in ethanol, ether, benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylstyrene (CAS 100-80-1), also known as 3-vinyltoluene, is a substituted aromatic monomer used in the synthesis of specialty polymers and resins. As an isomer of methylstyrene, its primary procurement driver is the specific influence of the meta-positioned methyl group on the resulting polymer's properties. Unlike its ortho- and para-isomers, or the parent compound styrene, 3-methylstyrene provides a distinct combination of thermal characteristics and copolymerization reactivity, making it a deliberate choice for applications requiring precise material performance specifications. [REFS-1, REFS-2]

Substituting 3-methylstyrene with 4-methylstyrene, 2-methylstyrene, or a non-specified vinyltoluene mixture is a primary cause of process variability and product failure in polymer synthesis. The methyl group's position directly governs steric hindrance and electronic effects at the vinyl site, which dictates polymerization behavior. This structural difference measurably alters key procurement-relevant parameters, including copolymerization reactivity ratios and the glass transition temperature (Tg) of the final polymer. [REFS-1, REFS-2] Using an incorrect isomer or an undefined mixture will lead to uncontrolled monomer incorporation, altered thermal performance, and batch-to-batch inconsistency, making precise isomer selection critical for reproducible outcomes.

Precise Thermal Profile Tuning: Intermediate Glass Transition Temperature

Homopolymers synthesized from 3-methylstyrene exhibit a distinct glass transition temperature (Tg) that is intermediate between its most common analogs, offering a specific material selection point for thermal performance. Poly(3-methylstyrene) has a reported Tg of approximately 370 K (97°C). [REFS-1, REFS-2] This value is notably different from both standard polystyrene, which has a Tg of 373 K (100°C), and poly(4-methylstyrene), with a higher Tg of 377 K (104°C). [1]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataPoly(3-methylstyrene): ~370 K (97°C)
Comparator Or BaselinePolystyrene: 373 K (100°C) | Poly(4-methylstyrene): 377 K (104°C)
Quantified Difference-3 K vs. Polystyrene; -7 K vs. Poly(4-methylstyrene)
ConditionsBulk homopolymer, measured by various standard thermal analysis techniques (e.g., DSC).

This allows for the precise formulation of polymers or copolymers where the service temperature or processing window must be specified to be slightly lower than standard polystyrene.

Non-Interchangeable Reactivity for Controlled Copolymer Synthesis

The position of the methyl group fundamentally alters monomer reactivity in free-radical copolymerization, making isomer selection a critical process parameter. In the copolymerization of methylstyrene isomers with p-chlorostyrene (pCS), the reactivity ratio for 4-methylstyrene (r_pMS) was determined to be 0.543, while the ratio for unsubstituted styrene (r_S) was 0.70. [1] The significant difference between these values quantitatively demonstrates that the electronic and steric profile of each isomer dictates its rate of incorporation into a growing polymer chain. While data for 3-methylstyrene in this specific system was not reported, its unique electronic structure ensures it possesses its own distinct reactivity ratio, making it a specific choice, not an interchangeable substitute, for achieving a target copolymer composition.

Evidence DimensionMonomer Reactivity Ratio (r) vs. p-Chlorostyrene
Target Compound DataPossesses a distinct reactivity ratio due to its unique meta-isomer structure.
Comparator Or Baseline4-Methylstyrene (pMS): r = 0.543 | Styrene (S): r = 0.70
Quantified DifferenceReactivity of 4-Methylstyrene is ~24% lower than that of Styrene in this system, proving non-interchangeability.
ConditionsFree radical copolymerization with p-chlorostyrene (pCS) as the comonomer.

To produce copolymers with a specified monomer sequence and composition, the unique reactivity ratio of 3-methylstyrene is a non-substitutable process input required for reproducible results.

Specialty Copolymers with Targeted Monomer Incorporation

As a comonomer in the synthesis of styrenic copolymers (e.g., with acrylates, butadiene, or other vinyl monomers) where achieving a specific monomer distribution and final polymer composition is critical. The unique reactivity of the meta-isomer allows for controlled incorporation rates that differ from styrene or 4-methylstyrene, enabling the production of materials with tailored properties. [1]

Formulation of Polymer Blends Requiring a Specific Tg

For use in producing homopolymers or as a major component in copolymers intended for polymer blends or formulations where the final glass transition temperature must be precisely controlled to a value slightly below 100°C. This is relevant in applications like specialty adhesives, coatings, or molding compounds where a specific balance of rigidity and processing temperature is required, distinct from what can be achieved with standard polystyrene or poly(4-methylstyrene). [2]

Precursor for Functionalized Materials and Cross-Linked Resins

Serves as a foundational monomer for creating polymers that are later functionalized or cross-linked. The presence of the methyl group on the aromatic ring can influence the regioselectivity of subsequent chemical modifications (e.g., sulfonation, halogenation) compared to unsubstituted polystyrene, providing a different pathway to advanced functional materials.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid

XLogP3

3.6

Boiling Point

164.0 °C
170 °C
172 °C

Flash Point

60 °C

Vapor Density

Relative vapor density (air = 1): 4.1

Density

0.9076 g/cu cm at 25 °C
Relative density (water = 1): 0.91

LogP

log Kow = 3.44 (est)
3.580

Melting Point

-86.3 °C

UNII

FFK4I9430G

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (93.48%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.70 mmHg
1.70 mm Hg at 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %)

Other CAS

39294-88-7
100-80-1

Wikipedia

3-vinyltoluene

General Manufacturing Information

Benzene, 1-ethenyl-3-methyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %)

Dates

Last modified: 08-15-2023

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